![molecular formula C7H15NO B134022 2-(Isopropenyloxy)-N,N-dimethylethanamine CAS No. 154660-36-3](/img/structure/B134022.png)
2-(Isopropenyloxy)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropenyloxy)-N,N-dimethylethanamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as Quaternary Ammonium Salt and is a derivative of dimethylamine.
Wirkmechanismus
The mechanism of action of 2-(Isopropenyloxy)-N,N-dimethylethanamine is not well understood. However, it is believed that this compound acts as a phase-transfer catalyst and facilitates the transfer of reactants between two immiscible phases. This mechanism has been used in various reactions, including the synthesis of new materials and the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Isopropenyloxy)-N,N-dimethylethanamine are not well studied. However, it has been found to be relatively non-toxic and safe to handle. This compound has also been found to have low volatility, making it easy to handle and store.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Isopropenyloxy)-N,N-dimethylethanamine in lab experiments is its high yield and ease of synthesis. This compound is also relatively non-toxic and safe to handle. However, one of the limitations of using this compound is its limited solubility in water, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of 2-(Isopropenyloxy)-N,N-dimethylethanamine in scientific research. One of the potential applications of this compound is in the development of new drugs and treatments for cancer. Additionally, this compound can be used in the synthesis of new materials, such as polymers and ionic liquids. Further research is needed to better understand the mechanism of action and potential applications of 2-(Isopropenyloxy)-N,N-dimethylethanamine.
Conclusion:
In conclusion, 2-(Isopropenyloxy)-N,N-dimethylethanamine is a chemical compound that has potential applications in scientific research. This compound is relatively easy to synthesize and has been used as a phase-transfer catalyst in various reactions. Additionally, this compound has potential applications in the development of new drugs and treatments for cancer. Further research is needed to better understand the mechanism of action and potential applications of 2-(Isopropenyloxy)-N,N-dimethylethanamine.
Synthesemethoden
The synthesis of 2-(Isopropenyloxy)-N,N-dimethylethanamine can be achieved by the reaction of isopropenyl alcohol with dimethylamine in the presence of a catalyst. This reaction results in the formation of a quaternary ammonium salt. The synthesis of this compound is relatively simple, and the yield is high.
Wissenschaftliche Forschungsanwendungen
2-(Isopropenyloxy)-N,N-dimethylethanamine has been found to have potential applications in scientific research. It is a useful reagent in organic synthesis, and it has been used as a phase-transfer catalyst in various reactions. This compound has also been used in the synthesis of new materials, such as polymers and ionic liquids. Furthermore, 2-(Isopropenyloxy)-N,N-dimethylethanamine has been used in the development of new drugs and as a potential treatment for cancer.
Eigenschaften
CAS-Nummer |
154660-36-3 |
---|---|
Produktname |
2-(Isopropenyloxy)-N,N-dimethylethanamine |
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
N,N-dimethyl-2-prop-1-en-2-yloxyethanamine |
InChI |
InChI=1S/C7H15NO/c1-7(2)9-6-5-8(3)4/h1,5-6H2,2-4H3 |
InChI-Schlüssel |
XBTWBCXOFVKTNF-UHFFFAOYSA-N |
SMILES |
CC(=C)OCCN(C)C |
Kanonische SMILES |
CC(=C)OCCN(C)C |
Synonyme |
Ethanamine, N,N-dimethyl-2-[(1-methylethenyl)oxy]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.